molecular formula C11H16N4S B009831 Evandamine CAS No. 100035-75-4

Evandamine

Katalognummer: B009831
CAS-Nummer: 100035-75-4
Molekulargewicht: 236.34 g/mol
InChI-Schlüssel: GINRFPGQEWNBJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Evandamin kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Obwohl mir keine spezifischen Reagenzien und Bedingungen bekannt sind, können diese Reaktionen zur Bildung verschiedener Produkte führen. Weitere Untersuchungen wären erforderlich, um präzise Details zu liefern.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von Evandamin umfassen mehrere Bereiche:

    Chemie: Evandamin könnte als Baustein für die Synthese anderer Verbindungen dienen.

    Biologie: Forscher könnten seine Wechselwirkungen mit biologischen Systemen untersuchen.

    Medizin: Potenzielle therapeutische Anwendungen wie Schmerzlinderung oder Fiebersenkung.

    Industrie: Evandamin könnte bei der Entwicklung neuer Materialien oder Arzneimittel Verwendung finden.

5. Wirkmechanismus

Der genaue Mechanismus, über den Evandamin seine Wirkungen ausübt, ist noch unklar. Weitere Studien sind erforderlich, um seine molekularen Zielstrukturen und die beteiligten Signalwege zu entschlüsseln.

Wirkmechanismus

The exact mechanism by which Evandamine exerts its effects remains unclear. Further studies are needed to elucidate its molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Leider habe ich keine Informationen über spezifische ähnliche Verbindungen, die mit Evandamin verglichen werden können. Die Erforschung verwandter Strukturen und ihrer Eigenschaften könnte die Einzigartigkeit von Evandamin hervorheben.

Biologische Aktivität

Evandamine, also known as evenamide, is an investigational compound that has garnered attention for its potential therapeutic effects in treating treatment-resistant schizophrenia (TRS). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical trials, and relevant case studies.

This compound is characterized as a selective inhibitor of voltage-gated sodium channels (VGSCs). Unlike many antipsychotic medications that primarily target dopamine receptors, this compound modulates glutamatergic neurotransmission by normalizing excessive glutamate release without affecting its basal levels. This unique mechanism is particularly relevant in TRS, where abnormalities in glutamate signaling have been implicated in the pathophysiology of the disorder .

Key Features:

  • Selective VGSC Inhibition : this compound specifically blocks VGSCs, which are crucial in regulating neuronal excitability and neurotransmitter release.
  • Glutamate Modulation : It normalizes glutamate release induced by aberrant sodium channel activity (e.g., stimulated by veratridine), potentially alleviating symptoms associated with hyperexcitability in TRS patients .

Clinical Efficacy

Recent clinical trials have demonstrated promising results regarding the efficacy of this compound as an add-on therapy for patients with TRS. The most notable study involved 100 patients randomized to receive varying doses of this compound (7.5 mg, 15 mg, and 30 mg bid) over a six-month period.

Clinical Trial Results:

  • Improvement in PANSS Scores : The Positive and Negative Syndrome Scale (PANSS) total score improved significantly at multiple time points:
    • 6 Weeks : 11.9% improvement
    • 6 Months : 15.9% improvement
    • 1 Year : 18.3% improvement
  • Responder Rates : The proportion of patients achieving clinically meaningful improvements increased significantly:
    • CGI-S Responders at 6 Months : 16.5%
    • CGI-C Responders at 6 Months : 36.1% .

Safety Profile

The safety profile of this compound appears favorable. In the initial cohort of patients, only a small number discontinued treatment due to adverse effects, which included mild symptoms such as fever and somnolence. The majority tolerated the treatment well, indicating a manageable safety profile compared to traditional antipsychotics .

Data Table: Summary of Clinical Findings

Time PointPANSS Improvement (%)CGI-S Responder Rate (%)CGI-C Responder Rate (%)
Baseline---
6 Weeks11.916.536.1
6 Months15.928.941.2
1 Year18.3N/AN/A

Case Studies

Several case studies have highlighted the benefits of this compound in clinical settings:

  • Case Study A : A patient with TRS who had previously failed multiple antipsychotic treatments showed significant improvement in both positive and negative symptoms after being treated with this compound as an adjunct to clozapine.
  • Case Study B : Another patient reported a marked decrease in psychotic symptoms and improved quality of life metrics after three months on this compound, demonstrating its potential as a viable treatment option for resistant cases.

Eigenschaften

IUPAC Name

3-methyl-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3,4-dihydropyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S/c1-7-6-10(12)14-15(7)11-13-8-4-2-3-5-9(8)16-11/h7H,2-6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINRFPGQEWNBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NN1C2=NC3=C(S2)CCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40881370
Record name Evandamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100035-75-4
Record name Evandamine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100035754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evandamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40881370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVANDAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG2L2878MD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

20 g of 2-hydrazino-4,5,6,7-tetrahyro-benzothiazole hydrochloride are added to a sodium ethylate solution of 5.7 g of sodium and 250 ml of ethanol and the mixture is stirred at room temperature for 10 minutes. 5.5 g of crotononitrile are then added dropwise and the mixture is boiled under reflux for 5 hours. After cooling, the ethanol is stripped off in vacuo and the residue is taken up in water. The insoluble material is filtered off and washed thoroughly with water, acetone and ether in succession. After drying, 11.8 g of beige crystals of 3-amino-5-methyl-1-(4,5,6,7-tetrahydro-benzothiazolyl)-2-pyrazoline of melting point 247°-249° C. are obtained.
Name
2-hydrazino-4,5,6,7-tetrahyro-benzothiazole hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Evandamine
Reactant of Route 2
Evandamine
Reactant of Route 3
Evandamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.